(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone
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Overview
Description
(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone is a complex organic compound that features a quinoline ring system substituted with methoxy groups and a phenyl ring substituted with a chloro and hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.
Coupling Reaction: The final step involves coupling the quinoline derivative with the chlorohydroxyphenyl derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Nucleophiles in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-4-yl)methanone
- (5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-2-yl)methanone
Uniqueness
(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the phenyl ring, along with the methoxy groups on the quinoline ring, provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H14ClNO4 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(6,7-dimethoxyquinolin-3-yl)methanone |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-10-5-11(9-20-14(10)8-17(16)24-2)18(22)13-7-12(19)3-4-15(13)21/h3-9,21H,1-2H3 |
InChI Key |
WTLFRGZNYJNNHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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